1-But-3-ynyl-imidazolidin-2-one
Description
These compounds share the imidazolidin-2-one core but differ in substituents, which influence their physicochemical properties, applications, and safety profiles.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-but-3-ynylimidazolidin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-5-9-6-4-8-7(9)10/h1H,3-6H2,(H,8,10) |
InChI Key |
WQZHMFBBLNVPDE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCNC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural differences and molecular properties of imidazolidinone derivatives from the evidence:
Key Observations:
- Polarity and Solubility: Compounds with hydroxyl or amino groups (e.g., 85356-84-9) exhibit lower XLogP3 values, suggesting higher water solubility compared to methyl-substituted analogs (e.g., 000000020268) .
- Electron-Withdrawing Groups : The trifluoromethyl-thiadiazole group in 54654-72-7 enhances stability and reactivity, making it suitable for agrochemical applications .
- Bioactive Potential: Pyrazole and imidazole-containing derivatives (e.g., 1179974-27-6, 61985-33-9) are often intermediates in pharmaceutical synthesis due to their heterocyclic pharmacophores .
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